
(3-(Methylamino)phenyl)boronic acid
Overview
Description
(3-(Methylamino)phenyl)boronic acid is a boronic acid derivative featuring a methylamino (-NHCH₃) substituent at the meta position of the phenyl ring. Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols, enabling applications in sensors, drug delivery, and enzyme inhibition . The methylamino group introduces both electron-donating and hydrogen-bonding capabilities, which can modulate reactivity, solubility, and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methylamino)phenyl)boronic acid typically involves the reaction of 3-bromoaniline with trimethyl borate in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed borylation process, followed by hydrolysis to yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions: (3-(Methylamino)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
(3-(Methylamino)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(Methylamino)phenyl)boronic acid primarily involves its ability to form stable carbon-boron bonds, which are crucial in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Substituent Effects on Binding and Reactivity
The substituent on the phenyl ring critically influences boronic acid properties. Key comparisons include:
- Amino vs. Carbamoyl Groups: The methylamino group in this compound provides stronger electron-donating effects compared to the carbamoyl group in (3-(Methylcarbamoyl)phenyl)boronic acid. This may enhance nucleophilic reactivity in Suzuki-Miyaura couplings .
- Binding to Diols: PBA exhibits higher binding affinity to alizarin red S (ARS) than APBA, suggesting that electron-withdrawing groups (e.g., -NH₂ in APBA) reduce boronic acid-diol interactions.
Structural Isomerism and Positional Effects
- (4-((Methylamino)methyl)phenyl)boronic acid () positions the methylamino group on a benzyl sidechain rather than directly on the ring.
- (3-(Aminomethyl)phenyl)boronic acid () features an aminomethyl (-CH₂NH₂) group, which offers different hydrogen-bonding geometry compared to the meta-methylamino substituent.
Electronic and Steric Considerations
- Electron-Withdrawing vs. Donating Groups: Chloro, fluoro, or formyl substituents (e.g., in ) reduce electron density on the boronic acid, weakening diol binding but improving stability. The methylamino group’s electron-donating nature may enhance reactivity in cross-coupling reactions .
- The compact methylamino group in this compound minimizes this issue.
Biological Activity
(3-(Methylamino)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data.
Overview of this compound
- Chemical Structure : The compound consists of a phenyl ring substituted with a methylamino group and a boronic acid functional group. Its chemical formula is CHBNO.
- Properties : It exhibits unique reactivity due to the boronic acid moiety, which allows it to interact with various biomolecules.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols in biomolecules. This property facilitates interactions with enzymes and proteins, influencing their activity and stability.
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including proteases and kinases. This inhibition can lead to altered metabolic pathways, which is crucial in cancer therapy and other diseases.
- Binding Affinity : The boronic acid group can bind selectively to hydroxyl-containing biomolecules, enhancing the compound's specificity for certain targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
- Cell Viability Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), showing an IC value indicative of potent cytotoxicity .
- Mechanism : Its mechanism involves cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties:
- Inhibition of Biofilm Formation : Studies suggest that this compound can inhibit biofilm formation by pathogenic bacteria, which is critical in treating chronic infections .
- Resistance Mechanism : As a boronic acid derivative, it may function as a β-lactamase inhibitor, enhancing the efficacy of β-lactam antibiotics against resistant strains .
Antioxidant Activity
In addition to its anticancer and antibacterial properties, the compound exhibits antioxidant activity:
- Free Radical Scavenging : The ability to scavenge free radicals has been quantified using DPPH assays, showing significant antioxidant potential .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
PMC7571202 | Anticancer Activity | Demonstrated significant cytotoxic effects on MCF-7 cell lines with an IC value indicating high potency. |
MDPI Review | Mechanisms of Action | Discussed the role of boronic acids in inhibiting proteasomes, leading to growth inhibition in cancer cells. |
ACS Omega Study | Protein Interaction | Explored the synthesis of protein conjugates with phenylboronic acids, revealing insights into binding mechanisms and potential therapeutic uses. |
Q & A
Q. Basic: What are the common synthetic routes for preparing (3-(Methylamino)phenyl)boronic acid?
Methodological Answer:
The synthesis typically involves introducing the methylamino group via reductive amination or alkylation of a nitro- or amine-protected phenylboronic acid precursor. For example:
Intermediate Halogenation : Brominate 3-nitrophenylboronic acid at the desired position.
Nucleophilic Substitution : Replace the nitro group with methylamine under catalytic hydrogenation (e.g., Pd/C, H₂) .
Boronic Acid Protection : Use pinacol ester protection to prevent boronic acid degradation during reactions .
Key Reagents : Pd catalysts (e.g., Pd(PPh₃)₄), methylamine hydrochloride, and protecting groups like Boc (tert-butoxycarbonyl) .
Q. Advanced: How do electron-withdrawing/donating substituents influence the reactivity of this compound in Suzuki-Miyaura couplings?
Methodological Answer:
The methylamino group (-NHCH₃) acts as an electron-donating substituent, increasing electron density on the aromatic ring and altering boronic acid acidity. This affects:
- Coupling Efficiency : Electron-rich arylboronic acids often require higher catalyst loading or elevated temperatures due to slower transmetallation .
- Side Reactions : Competing protodeboronation may occur under basic conditions. Optimization involves adjusting pH (e.g., Na₂CO₃ vs. Cs₂CO₃) and solvent polarity (THF > DMF) .
Data Table :
Substituent | pKa (Boronic Acid) | Optimal pH for Coupling |
---|---|---|
-NHCH₃ | ~8.5 | 8.0–9.0 |
-CF₃ | ~7.2 | 7.5–8.5 |
-OCH₃ | ~9.0 | 9.0–10.0 |
Q. Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹¹B NMR (δ ~30 ppm for boronic acid; δ ~18 ppm for anhydride) distinguishes between free acid and anhydride forms .
- LC-MS/MS : Detects trace impurities (e.g., residual methylamine or halogenated byproducts) at <1 ppm levels using MRM transitions (e.g., m/z 150 → 133) .
- FT-IR : Confirms B-O (∼1340 cm⁻¹) and N-H (∼3300 cm⁻¹) stretches .
Q. Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?
Methodological Answer:
Contradictions in IC₅₀ values often arise from:
- Assay Conditions : Varying pH alters boronic acid’s ability to form reversible bonds with biological targets (e.g., proteases). Standardize buffer systems (e.g., PBS at pH 7.4 vs. 6.5) .
- Solubility : Use co-solvents (e.g., DMSO ≤1%) to prevent aggregation. Validate with dynamic light scattering (DLS) .
- Metabolite Interference : Screen for methylamine release using LC-MS/MS stability studies .
Q. Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Anhydride Formation : Store under inert gas (Ar) at −20°C to minimize conversion to boroxines. Monitor via ¹H NMR (loss of -OH peaks at δ 7–8 ppm) .
- Moisture Sensitivity : Use desiccants (e.g., silica gel) and avoid aqueous workup unless necessary .
Q. Advanced: How can computational modeling predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate interactions with diol-containing enzymes (e.g., serine proteases). The methylamino group enhances hydrogen bonding with catalytic residues .
- DFT Calculations : Calculate Fukui indices to identify nucleophilic attack sites on the boronic acid group .
Q. Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Toxicity Mitigation : Use fume hoods for powder handling; methylamine byproducts are respiratory irritants .
- Waste Disposal : Quench boronic acids with excess methanol to form less reactive esters before disposal .
Q. Advanced: How does the methylamino group affect the compound’s interaction with diol-containing biomolecules?
Methodological Answer:
The -NHCH₃ group:
- Enhances Solubility : Increases water solubility via hydrogen bonding, improving bioavailability .
- Modulates Binding : Forms a trigonal planar complex with vicinal diols (e.g., sialic acid residues), as shown by isothermal titration calorimetry (ITC) .
Q. Basic: What are the typical applications of this compound in medicinal chemistry?
Methodological Answer:
- Protease Inhibition : Acts as a transition-state analog in inhibitors of thrombin or β-lactamases .
- Anticancer Agents : Serves as a warhead in prodrugs targeting tumor-associated enzymes (e.g., cathepsins) .
Q. Advanced: What strategies optimize yield in large-scale Suzuki-Miyaura reactions using this compound?
Methodological Answer:
- Catalyst Screening : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in aryl chloride couplings (yield ↑ 15–20%) .
- Microwave Assistance : Reduces reaction time from 24h to 1h (80°C, 150 W) with comparable yields .
Q. Basic: How is anhydride content quantified in commercial samples?
Methodological Answer:
- Titration : Use NaOH (0.1 M) to titrate free -B(OH)₂ groups; anhydrides require acid hydrolysis first .
- ¹¹B NMR : Compare integration of boronic acid (δ ~30 ppm) and anhydride (δ ~18 ppm) peaks .
Q. Advanced: What mechanistic insights explain pH-dependent protodeboronation in this compound?
Methodological Answer:
At pH > 9:
- Base-Induced Degradation : OH⁻ abstracts a proton from -B(OH)₂, forming a boronate ion prone to cleavage.
- Stabilization : Add chelating agents (e.g., ethylene glycol) to reduce decomposition rates .
Properties
IUPAC Name |
(3-amino-2-methylphenyl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTIGLTXSGPNFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)N)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725980 | |
Record name | (3-Amino-2-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877064-60-3 | |
Record name | (3-Amino-2-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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